molecular formula C15H12N2OS B2422410 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole CAS No. 1421263-29-7

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole

Cat. No.: B2422410
CAS No.: 1421263-29-7
M. Wt: 268.33
InChI Key: YTYUMXDCQYERGG-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a hydroxyphenyl group Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-14(12-6-2-3-7-13(12)18)17-15(19-10)11-5-4-8-16-9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYUMXDCQYERGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole typically involves the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under various conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced thiazole or pyridine derivatives.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions to yield the desired thiazole structure. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole. For instance, compounds featuring thiazole rings have shown promising results against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7). The mechanism of action is often attributed to the inhibition of critical pathways involved in tumor growth and proliferation, such as DNA synthesis and cell cycle regulation .

Antimicrobial Properties

Thiazoles are recognized for their antimicrobial activities. Research indicates that 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole may exhibit significant antibacterial and antifungal effects. These properties are crucial in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been investigated. Compounds like 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. Their ability to inhibit pro-inflammatory cytokines suggests a role in managing conditions such as arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly influence their pharmacological properties. For example, the introduction of different functional groups can enhance anticancer activity or improve selectivity against specific pathogens .

Case Studies

  • Antitumor Activity Evaluation : A study evaluated various thiazole derivatives, including 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole, against cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics, highlighting its potential as a lead compound in cancer therapy .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiazoles against resistant strains of bacteria. The study found that 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole displayed potent activity against several strains, suggesting its applicability in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiazole and pyridine rings can interact with enzymes and receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is unique due to the presence of both hydroxyphenyl and pyridyl groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further functionalization.

Biological Activity

4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are recognized for their pharmacological potential, exhibiting a range of effects including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and applications in medicine.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties . Studies have shown promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro tests indicated that 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis . The minimum inhibitory concentrations (MIC) for these pathogens were found to be in the range of 6.25 to 12.5 µg/mL, showcasing its potential as an effective antimicrobial agent .

Antifungal Activity

The compound also demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. MIC values ranged from 3.92 to 4.23 mM, indicating moderate effectiveness compared to standard antifungal drugs .

Anticancer Activity

Research into the anticancer properties of 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole revealed its potential in targeting various cancer cell lines. Notably, it showed cytotoxic effects against human glioblastoma and melanoma cells with IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent . The structure-activity relationship (SAR) analysis suggested that modifications in the phenyl ring significantly influenced cytotoxic activity.

The biological activity of thiazole derivatives, including 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole, is attributed to their interaction with multiple biological targets:

  • Cellular Pathways : These compounds can modulate various signaling pathways involved in cell proliferation and apoptosis.
  • DNA Binding : Some studies have indicated a strong affinity for DNA binding, which may contribute to their anticancer effects .
  • Enzyme Inhibition : Thiazole derivatives may act as inhibitors of specific enzymes involved in microbial metabolism or cancer cell survival.

Pharmacokinetics

Understanding the pharmacokinetics of 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the compound's efficacy and safety profile. Preliminary studies suggest that this compound has favorable pharmacokinetic properties that enhance its bioavailability .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Antimicrobial Evaluation : A study tested various thiazole derivatives against multiple bacterial strains and reported significant activity with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Cytotoxicity Testing : In vitro assays demonstrated that the compound effectively reduced cell viability in several cancer cell lines, with SAR analyses revealing optimal structural features necessary for enhanced activity .
  • Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What synthetic methodologies are reported for preparing 4-(2-Hydroxyphenyl)-5-methyl-2-(3-pyridyl)thiazole and related analogs?

  • Methodological Answer : Thiazole derivatives are commonly synthesized via cyclocondensation reactions or Hantzsch thiazole synthesis. For example:
  • Cyclocondensation : Reacting thiosemicarbazides with α-haloketones or carboxylic acid derivatives under reflux conditions in ethanol or methanol. This method is effective for introducing aryl substituents (e.g., hydroxyphenyl or pyridyl groups) .
  • Hantzsch Synthesis : Combining thioureas with α-bromoketones in basic media. For instance, utilized phenylisothiocyanate and 2-thiophenecarboxylic acid hydrazide to form thiosemicarbazides, followed by cyclization .
  • Optimization : Solvent choice (e.g., ethanol vs. water) and catalyst (e.g., sodium acetate) significantly impact yield and purity. demonstrated that ethyl alcohol improved reaction homogeneity for thiophene-containing analogs .

Table 1 : Comparative Synthetic Methods for Thiazole Derivatives

ReactantsSolventCatalystYield (%)Reference
Thiosemicarbazide + α-bromoketoneEthanolNone65–78
Benzaldehyde derivatives + thioureaMethanolNaOH70–85
Phenylisothiocyanate + hydrazideEthanolReflux60–72

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • FT-IR : Identifies functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns. For hydroxyphenyl groups, aromatic protons appear as multiplets at δ 6.8–7.5 ppm, while pyridyl protons resonate at δ 8.0–8.5 ppm .
  • Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages. Discrepancies >0.4% indicate impurities .

Table 2 : Key Spectral Signatures for Structural Validation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Thiazole C-S-C680–720165–175
Pyridyl C-H8.0–8.5 (m)120–140
Hydroxyphenyl -OH3200–36005.5–6.0 (s, exchangeable)

Advanced Questions

Q. How can molecular docking studies predict the binding affinity of this compound with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates interactions between the thiazole core and enzyme active sites. For example:
  • Protocol :

Prepare the ligand (optimize geometry via DFT) and receptor (PDB ID: e.g., α-glucosidase).

Define binding pockets using grid parameters (e.g., 20 ų box centered on catalytic residues).

Run docking simulations with flexible side chains and analyze binding poses.

  • Case Study : docked similar thiazole-triazole hybrids into α-glucosidase, revealing hydrogen bonds with Asp349 and hydrophobic interactions with Tyr158 .

Table 3 : Docking Scores for Thiazole Derivatives (Glide Score, kcal/mol)

CompoundBinding AffinityKey InteractionsReference
9c ()-8.2Asp349 H-bond, Tyr158 π-π
Triazole-thiol derivative-7.9His674 coordination

Q. What strategies address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. Mitigation strategies include:
  • Recrystallization : Use mixed solvents (e.g., ethanol:water) to remove unreacted starting materials .
  • Microanalysis Calibration : Validate instruments with certified standards (e.g., acetanilide for C/H/N).
  • TGA/DSC : Assess thermal stability and hydrate formation, which may skew oxygen content .

Q. How do solvent effects influence the tautomeric equilibrium of thiazole derivatives?

  • Methodological Answer : Solvent polarity stabilizes specific tautomers. For example:
  • Polar Protic Solvents (e.g., H₂O) : Stabilize thione tautomers via hydrogen bonding (e.g., observed 85% thione form in DMSO-d₆ via ¹H NMR) .
  • Nonpolar Solvents (e.g., CHCl₃) : Favor thiol tautomers due to reduced dielectric constant.
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict tautomer stability. reported a ∆G difference of 2.3 kcal/mol favoring the thione form .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize assays based on target pathways:
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ < 50 µM indicates potency) .
  • Enzyme Inhibition : α-Glucosidase or acetylcholinesterase assays (e.g., used p-nitrophenyl-α-D-glucopyranoside substrate) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values < 10 µM considered significant .

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